molecular formula C7H10BNO2 B580047 (4-Amino-2-methylphenyl)boronic acid CAS No. 216060-08-1

(4-Amino-2-methylphenyl)boronic acid

Cat. No. B580047
CAS RN: 216060-08-1
M. Wt: 150.972
InChI Key: YOSXJLIIIZSXCC-UHFFFAOYSA-N
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Description

“(4-Amino-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H10BNO2 . It has an average mass of 150.971 Da and a monoisotopic mass of 151.080460 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an amino group (NH2) and a methyl group (CH3) attached to it. Additionally, a boronic acid group (B(OH)2) is also attached to the benzene ring .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 361.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 172.3±30.7 °C .

Scientific Research Applications

Synthetic Chemistry and Material Science

Boronic acids, including derivatives similar to (4-Amino-2-methylphenyl)boronic acid, are pivotal in synthetic chemistry for constructing biologically active compounds and pharmaceutical agents. They serve as intermediates in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and Diels-Alder reactions. These compounds are also used in the protection of diols, selective reduction of aldehydes, and activation of carboxylic acids, highlighting their versatility as reagents and starting materials in organic synthesis (Das et al., 2003). Furthermore, the introduction of an aminophosphonic acid group into a boronic acid structure opens new avenues for applications due to the multifunctionality of these compounds, which can be tailored for specific uses in medicine, agriculture, and industrial chemistry (R. Zhang et al., 2017).

Biomedical Applications

Boronic acid-modified nanoparticles (NPs) have gained attention for biological and biomedical applications, including serving as potential antiviral therapeutics. The functionalization of nanoparticles with boronic acid moieties offers a new strategy for inhibiting viral entry, exemplified by the successful inhibition of Hepatitis C virus (HCV) in a bioassay, showcasing their potential as novel viral entry inhibitors with reduced cellular toxicity (M. Khanal et al., 2013). Moreover, boronic acid-containing molecules have been explored for anticancer applications. Di-Schiff based boronic structures have been investigated for their therapeutic effects on Ishikawa endometrial cancer cells, with some compounds demonstrating significant activity, highlighting the potential of boronic acid compounds in cancer therapy (Paşa Salih, 2019).

Glucose-Sensing Materials

The synthesis of boronic acid derivatives from compounds like 4-bromo-2-fluoroaniline, which involves protecting the amine group and then carrying out a series of reactions, has led to the development of glucose-sensing materials that operate at physiological pH. These materials are designed to function in bodily fluids, providing a direct application of boronic acid derivatives in the creation of biosensors that could monitor glucose levels in diabetic patients (Das et al., 2003).

Therapeutic Agents and Drug Delivery

Boronic acid polymers have shown promise in several therapeutic areas, including HIV, obesity, diabetes, and cancer treatment. The unique reactivity, solubility, and responsive nature of these polymers make them valuable in biomedical applications. Their ability to form complexes with diols and strong Lewis bases allows for their use in glucose-responsive insulin delivery systems, potentially enabling self-regulated insulin release for diabetes management (J. Cambre & B. Sumerlin, 2011).

Mechanism of Action

Target of Action

The primary target of (4-Amino-2-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s worth noting that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition of palladium to an electrophilic organic group and the subsequent transmetalation of a nucleophilic organic group from boron to palladium .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group tolerant conditions . Additionally, the organoboron reagents used in this reaction, including this compound, are relatively stable, readily prepared, and generally environmentally benign . These characteristics suggest that the action, efficacy, and stability of this compound are likely to be robust across a range of environmental conditions.

properties

IUPAC Name

(4-amino-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSXJLIIIZSXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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